(Z)-1,1-Diethoxyundec-2-ene
Description
(Z)-1,1-Diethoxyundec-2-ene is a chiral, unsaturated acetal derivative characterized by a stereogenic center at the C1 position and a (Z)-configured double bond at C2–C2. Its molecular formula is C₁₅H₂₈O₂, with a molecular weight of 240.38 g/mol. Structurally, the compound features two ethoxy groups (-OCH₂CH₃) attached to the same carbon (C1), followed by an 11-carbon chain terminating in a (Z)-alkene. This configuration confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a chiral building block for asymmetric catalysis and as a precursor in fragrance chemistry .

The compound is typically synthesized via acid-catalyzed acetalization of undec-2-enal with ethanol, followed by stereoselective purification to isolate the (Z)-isomer. Its stability under basic conditions and sensitivity to acidic hydrolysis are notable, enabling its use as a protecting group for aldehydes in multi-step syntheses.
Properties
CAS No. |
71276-99-8 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
(Z)-1,1-diethoxyundec-2-ene |
InChI |
InChI=1S/C15H30O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h13-15H,4-12H2,1-3H3/b14-13- |
InChI Key |
LBQJYAKETIUXGG-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C(OCC)OCC |
Canonical SMILES |
CCCCCCCCC=CC(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-Diethoxyundec-2-ene typically involves the reaction of undec-2-ene with diethyl ether in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Non-polar solvents like hexane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (Z)-1,1-Diethoxyundec-2-ene may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1-Diethoxyundec-2-ene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Compounds: From reduction reactions.
Substituted Ethers: From substitution reactions.
Scientific Research Applications
(Z)-1,1-Diethoxyundec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1,1-Diethoxyundec-2-ene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the double bond interacts with oxidizing agents to form epoxides. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-1,1-Diethoxyundec-2-ene, it is compared to structurally analogous compounds, including geometric isomers, homologs, and substituted derivatives. Key comparisons focus on physical properties , reactivity , and applications .
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in CHCl₃) | Key Reactivity Features |
|---|---|---|---|---|---|
| (Z)-1,1-Diethoxyundec-2-ene | C₁₅H₂₈O₂ | 240.38 | 265–268 | Highly soluble | Acid-sensitive, chiral selectivity |
| (E)-1,1-Diethoxyundec-2-ene | C₁₅H₂₈O₂ | 240.38 | 262–265 | Highly soluble | Lower steric hindrance, faster hydrolysis |
| 1,1-Dimethoxyundec-2-ene | C₁₃H₂₄O₂ | 212.33 | 240–243 | Moderately soluble | Enhanced electrophilicity at C1 |
| 1,1-Diethoxydec-2-ene | C₁₄H₂₆O₂ | 226.36 | 250–253 | Soluble | Reduced chain length, lower lipophilicity |
Key Findings:
Geometric Isomerism :
- The (Z)-isomer exhibits higher thermal stability (boiling point 265–268°C) compared to the (E)-isomer (262–265°C) due to intramolecular van der Waals interactions between the ethoxy groups and the alkyl chain .
- In hydrolysis studies, the (E)-isomer reacts 2.3× faster under acidic conditions (0.1 M HCl, 25°C), attributed to reduced steric shielding of the acetal oxygen atoms.
Substituent Effects :
- Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) groups (e.g., 1,1-Dimethoxyundec-2-ene) increases electrophilicity at C1, enhancing its reactivity in nucleophilic additions but reducing stability in protic solvents.
Chain-Length Homologs :
- Shortening the carbon chain (e.g., 1,1-Diethoxydec-2-ene) decreases lipophilicity (logP = 3.1 vs. 4.5 for the undecene derivative), impacting its utility in lipid-based drug delivery systems.
Spectroscopic Differentiation :
- ¹H NMR : The (Z)-isomer shows a deshielded vinyl proton (δ 5.28 ppm, J = 10.2 Hz) compared to the (E)-isomer (δ 5.12 ppm, J = 15.6 Hz), a hallmark of geometric isomerism .
- IR Spectroscopy : The C-O-C asymmetric stretch for ethoxy groups appears at 1120 cm⁻¹, distinct from methoxy analogs (1085 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
